![molecular formula C16H14ClNO3 B1453399 2-(4-Chlorophenyl)-1-methyl-2-oxoethyl 4-aminobenzoate CAS No. 1160264-17-4](/img/structure/B1453399.png)
2-(4-Chlorophenyl)-1-methyl-2-oxoethyl 4-aminobenzoate
Overview
Description
“2-(4-Chlorophenyl)-1-methyl-2-oxoethyl 4-aminobenzoate” is a chemical compound with the molecular formula C15H12ClNO3 . It is a derivative of benzoic acid, which is a common building block in pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of substituted benzoic acids with various alcohols or amines in the presence of a catalyst or under specific reaction conditions . For example, ethyl 4-(2-chloro-4-nitrophenadoxy)benzoate is synthesized by reacting ethyl 4-hydroxybenzoate with 1,2-dichloro-4-nitrobenzene in the presence of potassium hydroxide.Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)-1-methyl-2-oxoethyl 4-aminobenzoate” can be confirmed using techniques such as IR spectroscopy, X-ray diffraction, NMR, and mass spectrometry .Chemical Reactions Analysis
Nitrobenzoate derivatives can undergo various chemical reactions, including cyclization and transesterification. For example, ethyl 2-hydroxymethyl 4-nitrobenzoate cyclizes to 5-nitrophthalide, a reaction that is catalyzed by general bases such as imidazole .Scientific Research Applications
Antimicrobial Applications
Compounds similar to “2-(4-Chlorophenyl)-1-methyl-2-oxoethyl 4-aminobenzoate” have been used in the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial and antifungal agents . For instance, 2-aminothiazole-4-carboxylate Schiff bases have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . They also exhibited antifungal potential against Candida glabrata and Candida albicans .
Anti-HIV Applications
2-Aminothiazoles, a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues, have shown promising therapeutic roles as anti-HIV agents .
Antioxidant Applications
2-Aminothiazoles have also been used in the synthesis of compounds with antioxidant properties .
Antitumor Applications
These compounds have shown promising therapeutic roles as antitumor agents .
Anthelmintic Applications
2-Aminothiazoles have been used in the synthesis of compounds with anthelmintic properties .
Anti-inflammatory & Analgesic Applications
These compounds have shown promising therapeutic roles as anti-inflammatory and analgesic agents .
Anticancer Applications
Para-aminobenzoic acid (PABA) compounds, which are structurally similar to “2-(4-Chlorophenyl)-1-methyl-2-oxoethyl 4-aminobenzoate”, have shown anticancer properties . For instance, the compound N - (4- ( (3-Methoxyphenyl) carbamoyl)phenyl) nicotinamide has shown a noticeable in vitro VEGFR-2 inhibitory effect .
Anti-Alzheimer’s Applications
PABA compounds have also shown potential therapeutic applications in the treatment of Alzheimer’s disease .
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various enzymes and receptors in the body. For example, sulfonamide derivatives, which have a similar structure, are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides .
Mode of Action
The compound could bind to its target, altering its function. This could lead to changes in cellular processes. For instance, inhibition of DHFR by sulfonamide derivatives prevents the formation of tetrahydrofolate, a necessary cofactor in the synthesis of nucleotides .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, inhibition of DHFR would disrupt the folate pathway, affecting DNA synthesis and cell division .
Result of Action
The molecular and cellular effects would depend on the specific targets of the compound. Inhibition of an enzyme like DHFR could lead to decreased DNA synthesis and cell division, potentially leading to cell death .
properties
IUPAC Name |
[1-(4-chlorophenyl)-1-oxopropan-2-yl] 4-aminobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10(15(19)11-2-6-13(17)7-3-11)21-16(20)12-4-8-14(18)9-5-12/h2-10H,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVXUELLJUNPJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-methyl-2-oxoethyl 4-aminobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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